Ethyl 2-cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoate
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Overview
Description
Ethyl 2-cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoate is an organic compound with a complex structure that includes cyano, ester, and alkene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoate typically involves multi-step organic reactions. One common method involves the alkylation of a cyanoester with an appropriate alkyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
Ethyl 2-cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-methyl-2-butenoate: Similar structure but lacks the additional alkyl group.
Methyl 3-methyl-2-butenoate: Similar ester functionality but different alkyl groups.
Ethyl 2-cyano-3-methylbutanoate: Similar cyano and ester groups but different overall structure.
Uniqueness
This detailed article provides a comprehensive overview of Ethyl 2-cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoate, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
74016-18-5 |
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Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
ethyl 2-cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoate |
InChI |
InChI=1S/C15H23NO2/c1-6-18-14(17)15(11-16,9-7-12(2)3)10-8-13(4)5/h7-8H,6,9-10H2,1-5H3 |
InChI Key |
VNPQTXIJKBWMJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C(C)C)(CC=C(C)C)C#N |
Origin of Product |
United States |
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